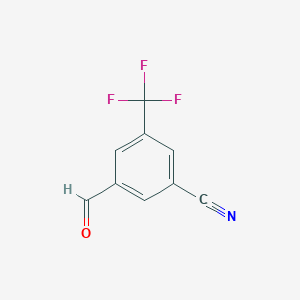

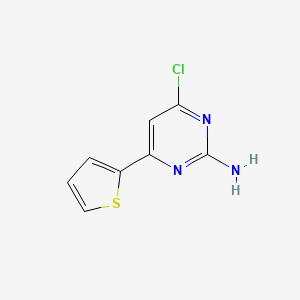

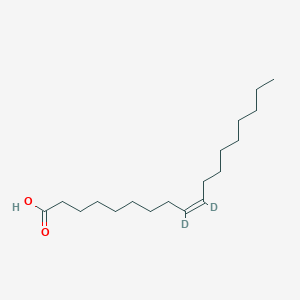

![molecular formula C22H27N7O B3145313 Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]- CAS No. 571190-22-2](/img/structure/B3145313.png)

Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-

Overview

Description

This compound is a derivative of pyrido[2,3-d]pyrimidin-7(8H)-one . It’s an impurity of Palbociclib, a drug used for the treatment of ER-positive and HER2-negative breast cancer .

Synthesis Analysis

The synthesis of similar compounds involves a variety of methods . A serendipitous discovery has allowed the development of an autocatalytic photochemical dehydrogenation process by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .Molecular Structure Analysis

The molecular formula of this compound is C15H17N3O3 .Scientific Research Applications

Chemical Characterization and Impurity Analysis

Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, including 8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-, are notably utilized in chemical characterization and impurity analysis. One study focused on developing a selective method for determining impurities in the drug palbociclib, which contains the mentioned chemical structure. The research emphasized the importance of such methods in ensuring the quality and safety of pharmaceutical compounds (Ma et al., 2016). Another study isolated and identified related substances of palbociclib from the bulk drug, shedding light on the structural elucidation and synthesis of impurities (Du, 2015).

Theoretical Chemistry and Drug Mechanism

In theoretical chemistry, the structure and protonation of Palbociclib, which contains the chemical structure , have been extensively studied. This research provides insight into the drug's behavior in the active site of its target enzyme, showcasing the compound's role in pharmaceutical research (Alkorta & Elguero, 2014).

Synthesis of Heterocyclic Compounds

The compound is also instrumental in synthesizing various heterocyclic compounds, demonstrating its versatility in medicinal chemistry. Research has been conducted on synthesizing new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives, showcasing the compound's role in creating novel chemical entities (Komkov et al., 2021).

Biomedical Applications

Pyrido[2,3-d]pyrimidin-7(8H)-one derivatives are known for their biomedical applications. A comprehensive review covers the synthetic methods and biomedical applications of these compounds, highlighting their importance in drug design and therapy (Jubete et al., 2019). This compound's role in synthesizing various derivatives with potential anticonvulsive activity further exemplifies its significance in medicinal chemistry (Sirakanyan et al., 2013).

Mechanism of Action

Target of Action

6-Desacetyl Palbociclib, also known as Palbociclib, is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6) . Both CDK4 and CDK6 are key regulators of cell division .

Mode of Action

Palbociclib acts by binding to the ATP pocket of CDK4/6, inhibiting their activity . This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), which is a crucial step in the cell cycle transition from the G1 (growth) phase to the S (DNA synthesis) phase . By blocking this transition, Palbociclib controls cell growth, inducing G1 arrest and reducing cell-cycle progression .

Biochemical Pathways

The primary biochemical pathway affected by Palbociclib is the cell cycle . The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development . Therefore, the inhibition of CDK4/6 by Palbociclib is a crucial step in controlling cell proliferation and tumor growth .

Pharmacokinetics

Palbociclib exhibits a large inter-individual variability in exposure and is extensively metabolized by cytochrome P450 3A4 . The pharmacokinetic exposure of Palbociclib increases in a dose-proportional manner .

Result of Action

The inhibition of CDK4/6 by Palbociclib results in the control of cell growth by inducing G1 arrest and reducing cell-cycle progression . This leads to a decrease in tumor activity and an increase in progression-free survival (PFS) in patients with advanced or metastatic breast cancer .

Action Environment

The action of Palbociclib can be influenced by environmental factors such as the presence of strong cytochrome P450 3A4 modulators, which can dramatically affect its exposure . Additionally, the storage conditions of the compound can impact its stability . It is recommended to store Palbociclib in a desiccated form at -20°C to prevent loss of potency .

Future Directions

Biochemical Analysis

Biochemical Properties

6-Desacetyl Palbociclib, like its parent compound Palbociclib, is a selective inhibitor of CDK4/6 . CDK4/6 are key regulators of the cell cycle, controlling the transition from the G1 (growth) phase to the S (synthesis) phase . By inhibiting CDK4/6, 6-Desacetyl Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest .

Cellular Effects

6-Desacetyl Palbociclib has been shown to induce cell cycle arrest and long-term senescence in cancer cells . This is achieved by inhibiting the activity of CDK4/6, thereby preventing the phosphorylation of Rb and the subsequent progression of the cell cycle . In addition, 6-Desacetyl Palbociclib has been found to enhance glutaminolysis to maintain mitochondrial respiration .

Molecular Mechanism

The molecular mechanism of action of 6-Desacetyl Palbociclib involves the inhibition of CDK4/6, which prevents the phosphorylation of Rb . This, in turn, leads to the inhibition of the G1 to S phase transition, resulting in cell cycle arrest and ultimately, apoptosis .

Temporal Effects in Laboratory Settings

6-Desacetyl Palbociclib has been shown to have a prolonged temporal activity due to its lysosomal trapping . This means that the drug concentrates in intracellular acidic vesicles and is released from these vesicles upon dilution or washing out of the extracellular medium . This property explains the prolonged temporal activity of 6-Desacetyl Palbociclib .

Metabolic Pathways

6-Desacetyl Palbociclib, like Palbociclib, is extensively metabolized by cytochrome P450 3A4 . This means that its metabolism and exposure can be dramatically affected by strong cytochrome P450 3A4 modulators .

Transport and Distribution

6-Desacetyl Palbociclib is known to concentrate in intracellular acidic vesicles due to lysosomal trapping . This suggests that it may be transported and distributed within cells via lysosomes .

Subcellular Localization

The subcellular localization of 6-Desacetyl Palbociclib is primarily in the lysosomes due to its lysosomal trapping property . This means that it concentrates in these intracellular acidic vesicles and is released from them upon dilution or washing out of the extracellular medium .

Properties

IUPAC Name |

8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O/c1-15-12-20(30)29(16-4-2-3-5-16)21-18(15)14-25-22(27-21)26-19-7-6-17(13-24-19)28-10-8-23-9-11-28/h6-7,12-14,16,23H,2-5,8-11H2,1H3,(H,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXDMBXWILKORE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571190-22-2 | |

| Record name | 6-Desacetyl palbociclib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571190222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-DESACETYL PALBOCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M89JRK55G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)

![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B3145291.png)

![(3R,5R,8S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,10,12,13,14,15,16-tetradecahydro-17H-cyclopenta[A]phenanthren-17-one](/img/structure/B3145294.png)

![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3145309.png)

![[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B3145319.png)